molecular formula C2H7BrClN B1590672 2-Bromoethylamine hydrochloride CAS No. 58861-74-8

2-Bromoethylamine hydrochloride

Cat. No. B1590672
CAS RN: 58861-74-8
M. Wt: 160.44 g/mol
InChI Key: OLYBTQCLJOBELT-UHFFFAOYSA-N
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Description

2-Bromoethylamine hydrochloride, also known as 2-Aminoethyl bromide hydrobromide, is an organic compound with the linear formula BrCH2CH2NH2 · HBr . It has a molecular weight of 204.89 and is commonly used in laboratory settings .


Synthesis Analysis

2-Bromoethylamine hydrobromide can be synthesized from ethanolamine . The bromination of ethanolamine in acidic conditions results in the formation of bromoethylamine, with no label scrambling of the product . This suggests that the bromination occurs via exclusive attack of the nucleophile (HBr) at the hydroxyl bearing carbon .


Molecular Structure Analysis

The molecular formula of 2-Bromoethylamine hydrochloride is C2H7BrClN . Its average mass is 160.441 Da and its monoisotopic mass is 158.945038 Da .


Chemical Reactions Analysis

2-Bromoethylamine hydrobromide can be used as a reactant in several chemical reactions. For instance, it can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .


Physical And Chemical Properties Analysis

2-Bromoethylamine hydrochloride appears as crystals . It has a melting point of 170-175 °C .

Scientific Research Applications

1. Chemical Synthesis and Chemical Reactions

2-Bromoethylamine hydrochloride has been used in the synthesis of various chemical compounds. For instance, Dakanali et al. (2008) demonstrated its use in formate ester synthesis, where 2-bromoethylamines are converted to corresponding formate esters in the presence of DMF. This process involved the formation of an aziridinium ion, which reacts with DMF to form a Vilsmeier-type intermediate and subsequently hydrolyzed to corresponding formates (Dakanali, Tsikalas, Krautscheid, & Katerinopoulos, 2008).

2. Applications in Biochemistry

In biochemistry, 2-bromoethylamine hydrochloride has been used in studies exploring enzyme activity and inhibition. For example, Kinemuchi et al. (2000) researched its inhibitory properties towards tissue-bound semicarbazide-sensitive amine oxidase in rat lung. They found that 2-bromoethylamine acts as a suicide inhibitor of this enzyme, indicating its potential utility in biochemistry and pharmacology research (Kinemuchi, Jinbo, Tabata, Toyoshima, Arai, Tadano, Kisara, & Oreland, 2000).

3. Medical and Pharmacological Research

In medical research, 2-bromoethylamine hydrochloride has been employed in various studies to understand disease mechanisms and potential treatments. For example, Taverner et al. (1984) used it in studies related to hypertension, suggesting a role for the renal medulla in blood pressure regulation. They used 2-bromoethylamine hydrochloride to selectively destroy rat renal papilla, which led to significant hypertension, providing insight into the vasodepressor function of the renal medulla (Taverner, Bing, Fletcher, Russell, Swales, & Thurston, 1984).

4. Research in Toxicology

2-Bromoethylamine hydrochloride has also been used in toxicological studies. Obata (2006) explored its effects on hydroxyl radical generation in the rat striatum, providing valuable information on the biochemical pathways involved in oxidative stress and potential neurological damage (Obata, 2006).

Safety And Hazards

2-Bromoethylamine hydrochloride is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . It is harmful if swallowed and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .

Relevant Papers One relevant paper titled “Selectivity of labeled bromoethylamine for protein alkylation” discusses the use of bromoethylamine for protein characterization and its mode of action in biological systems . Another paper titled “Efficient synthesis of 2-nitroimidazole derivatives and the …” mentions the use of bromoethylamine in the synthesis of Evofosfamide .

properties

IUPAC Name

2-bromoethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrN.ClH/c3-1-2-4;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYBTQCLJOBELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480508
Record name 2-BROMOETHYLAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethylamine hydrochloride

CAS RN

58861-74-8
Record name 2-BROMOETHYLAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
I Bird, PB Farmer - Journal of Labelled Compounds and …, 1989 - Wiley Online Library
… Instead, 2-acetoxyacetamide was reduced with lithium aluminium deuteride and [1-2H21-2bromoethylamine hydrochloride (23) subsequently obtained. The products from the nitrosyl …
T Obata - Toxicology, 2006 - Elsevier
… MPP + was purchased from Research Biochemicals Inc., MA, USA 2-Bromoethylamine hydrochloride, sodium salicylate and its hydroxylated metabolites were purchased from Sigma …
Number of citations: 9 www.sciencedirect.com
N Kobayashi, K Takahashi, K Takayanagi, K Takahashi… - Life Sciences, 2002 - Elsevier
… Kynuramine hydrochloride, 4-hydroxyquinoline and 2-bromoethylamine hydrochloride were purchased from Sigma Chemical Co., St. Louis, MO, USA. Pargyline hydrochloride was …
Number of citations: 8 www.sciencedirect.com
B St K, DG Papadimitriou, C Koufos - Experimentelle Pathologie, 1977 - Elsevier
… The administration of 2-bromoethylamine hydrochloride (BEA) induces renal medullary necrosis (F..\\VA and WAUGH 19(8). Its localization in the inner medulla and papilla is very …
Number of citations: 4 www.sciencedirect.com
C Pareja‐Rivera, D Solis‐Ibarra - Advanced optical materials, 2021 - Wiley Online Library
… In a 20 mL vial with stir-bar, a methanolic solution (2 mL) of 2-bromoethylamine hydrochloride (0.60 g, 3.74 mmol, 2.1 eq) was added dropwise to a 3 mL methanolic solution of CuCl 2 (…
Number of citations: 29 onlinelibrary.wiley.com
HY Kim, A Talukdar, M Cushman - Organic letters, 2006 - ACS Publications
… d 2-Bromoethylamine hydrochloride was used instead of 2-chloroethylamine. e No desired product was obtained. The use of 2-bromoethylamine hydrochloride instead of 2-…
Number of citations: 29 pubs.acs.org
D Hudson, GW KENNER, R SHARPE… - … Journal of Peptide …, 1979 - Wiley Online Library
… 2-Bromo-Nt - butyloxycarbonylaminoethane (prepared by treatment of 2-bromoethylamine hydrochloride with Boc-azide and triethylamine in DMF; 0.9g, 4mmol) was stirred in dry DMSO …
Number of citations: 107 onlinelibrary.wiley.com
GW Haywood, PJ Large - Biochemical Journal, 1981 - portlandpress.com
1. The yeast Candida boidinii was grown on glucose as carbon source with a range of amines and amino acids as nitrogen sources. Cells grown on amines contained elevated …
Number of citations: 103 portlandpress.com
JW Schick, EF Degering - Industrial & Engineering Chemistry, 1947 - ACS Publications
… Since then it has been synthesized from 2-bromoethylamine hydrochloride and metallic sulfites (15), by decarboxylation of cysteic acid (Iff), addition of ammonia to vinylsulfonic acid (5), …
Number of citations: 16 pubs.acs.org
EC Lulai, LL Olson, KK Fugate, JD Neubauer… - Journal of plant …, 2020 - Elsevier
… 2-bromoethylamine hydrochloride … , UK; aminoguanidine (AG), Santa Crus Biotechnology, Dallas, TX, USA; 2-bromoethylamine hydrochloride (2-BEA), Santa Crus Biotechnology; 1,12-…
Number of citations: 2 www.sciencedirect.com

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